FXIa-IN-7 -

FXIa-IN-7

Catalog Number: EVT-7573639
CAS Number:
Molecular Formula: C28H28N2O4
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FXIa-IN-7 is classified under small molecule inhibitors targeting serine proteases, specifically factor XIa. It has been synthesized through various chemical methodologies aimed at enhancing its potency and selectivity against other coagulation factors. The compound has been studied for its potential in treating thromboembolic disorders by providing a safer anticoagulation profile compared to existing therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of FXIa-IN-7 involves multiple steps, utilizing advanced organic chemistry techniques. For instance, one study describes a retrosynthetic analysis leading to the development of derivatives featuring a bicyclic isoquinoline structure. This synthesis pathway typically includes:

  1. Formation of Isoquinoline Ring: Starting from 5-bromo-2-iodobenzoic acid, the compound undergoes several transformations including esterification, reduction, and oxidation to construct the isoquinoline framework.
  2. Substituent Modifications: Various substituents are introduced at specific positions on the isoquinoline ring to optimize binding affinity and selectivity for factor XIa.
  3. Final Coupling Reactions: The final steps involve coupling reactions that yield the desired FXIa-IN-7 compound with high purity and yield.

Detailed synthetic routes have been documented, highlighting the importance of each reaction step in achieving the desired chemical structure while maintaining functional integrity .

Molecular Structure Analysis

Structure and Data

The molecular structure of FXIa-IN-7 can be characterized by its bicyclic isoquinoline core, which is essential for its interaction with the active site of factor XIa. Key structural features include:

  • Isoquinoline Backbone: Provides a rigid framework conducive to binding.
  • Functional Groups: Specific functional groups are strategically placed to enhance interaction with key residues in the factor XIa active site.

The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties, which influence absorption and distribution within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of FXIa-IN-7 is primarily focused on its ability to interact with serine proteases. The mechanism involves:

  1. Binding to Factor XIa: The compound fits into the active site of factor XIa, where it competes with natural substrates.
  2. Inhibition Mechanism: The binding induces conformational changes in factor XIa that prevent substrate hydrolysis, effectively inhibiting its activity.

In vitro assays have demonstrated that FXIa-IN-7 exhibits potent inhibitory effects, with measured IC50 values indicating strong selectivity against other serine proteases .

Mechanism of Action

Process and Data

The mechanism by which FXIa-IN-7 exerts its anticoagulant effects involves:

  1. Competitive Inhibition: By occupying the active site of factor XIa, FXIa-IN-7 prevents the enzyme from activating factor IX.
  2. Impact on Coagulation Cascade: This inhibition leads to reduced thrombin generation and ultimately decreases clot formation.

Studies have shown that FXIa-IN-7 significantly prolongs clotting times in plasma assays, confirming its efficacy as an anticoagulant agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FXIa-IN-7 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents but may have limited aqueous solubility.
  • LogP (Lipophilicity): Indicates favorable absorption characteristics.

These properties are essential for predicting the compound's behavior in biological systems and its potential as an oral medication .

Applications

Scientific Uses

FXIa-IN-7 is primarily being explored for its applications in:

  1. Anticoagulation Therapy: As a targeted therapy for preventing thromboembolic events without significantly increasing bleeding risks.
  2. Research Tool: Used in studies examining the role of factor XIa in coagulation pathways and identifying further therapeutic targets within this pathway.

Ongoing clinical trials are assessing the efficacy and safety profile of FXIa-IN-7 compared to traditional anticoagulants, highlighting its potential as a new class of anticoagulant therapy .

Introduction to Factor XIa (FXIa) in Coagulation Biology

Role of FXIa in the Intrinsic Pathway of Blood Coagulation

Factor XIa (FXIa) is a serine protease homodimer central to the intrinsic (contact activation) pathway of blood coagulation. Each monomer consists of four apple domains (A1–A4) and a trypsin-like catalytic domain. The dimeric structure, stabilized by disulfide bonds and hydrophobic interactions at the A4 domain interface, facilitates its interaction with substrates and cofactors [1] [7]. FXIa is primarily activated by Factor XIIa (FXIIa), thrombin, or autoactivation in the presence of polyanions (e.g., polyphosphates). Its core function is the proteolytic activation of Factor IX (FIX) to FIXaβ, which subsequently forms the tenase complex (with FVIIIa, phospholipids, and Ca²⁺) to activate Factor X (FX) [1] [4]. This places FXIa in a critical amplification loop, as thrombin generated downstream further activates FXI, enhancing clot stability and propagation [1] [2].

Table 1: Key Structural and Functional Domains of FXIa

DomainFunctionBinding Partners
A1Thrombin interactionThrombin
A2High-molecular-weight kininogen (HK) bindingHK
A3FIX activation, platelet GPIb binding, heparin/heparan sulfate interactionFIX, GPIb, heparin
A4Dimer interface, FXIIa bindingFXIIa, homodimer partner
CatalyticProteolytic activity (trypsin-like)FIX, FX, FV, TFPI

Notably, FXIa exhibits substrate promiscuity, directly activating FV, FX, and FVIII under specific conditions, and cleaving tissue factor pathway inhibitor (TFPI) to downregulate anticoagulant activity [2] [5]. This broad substrate profile underscores its multifaceted role in thrombosis beyond FIX activation.

Rationale for Targeting FXIa in Antithrombotic Therapy

The therapeutic appeal of FXIa inhibition arises from its distinct thrombotic-hemostatic disconnect:

  • Human Genetics: Severe FXI deficiency (hemophilia C) presents a mild bleeding phenotype, primarily after hemostatic challenges (e.g., trauma to fibrinolysis-prone tissues). Crucially, spontaneous or life-threatening bleeding (e.g., intracranial, gastrointestinal) is rare, contrasting sharply with deficiencies in FVIII/FIX or extrinsic pathway factors [1] [7] [9].
  • Epidemiology: Elevated FXI levels correlate with increased risks of venous thromboembolism (VTE), ischemic stroke, and myocardial infarction. Conversely, FXI deficiency confers protection against stroke and VTE [1] [5] [7].
  • Preclinical Models: FXI-knockout mice exhibit reduced thrombosis in arterial injury models (e.g., FeCl₃-induced occlusion) without prolonged bleeding times [1] [6]. Mechanistically, FXIa drives pathological thrombus formation via feedback amplification of thrombin and impairment of fibrinolysis through thrombin-activatable fibrinolysis inhibitor (TAFI) [1] [4].

This biological profile positions FXIa inhibitors as agents capable of suppressing thrombosis while preserving hemostasis—addressing a critical limitation of current anticoagulants (e.g., FXa/thrombin inhibitors) that disrupt physiological clotting [4] [9].

Historical Development of FXIa Inhibitors as a Novel Anticoagulant Class

The development of FXIa inhibitors has evolved through three generations:

Table 2: Generations of FXI/FXIa Inhibitors in Clinical Development

GenerationMechanismExamplesStageLimitations
1st (Oligonucleotides)Hepatic FXI biosynthesis suppressionIONIS-FXIRX (ASO)Phase II/IIISlow onset, parenteral administration
2nd (Antibodies)FXI zymogen or FXIa blockadeAbelacimab, Osocimab, Xisomab 3G3Phase IIImmunogenicity, parenteral use
3rd (Small Molecules)Direct, reversible FXIa inhibitionMilvexian, Asundexian, FXIa-IN-7Phase I–IIISelectivity over plasma kallikrein
  • Early Approaches: Antisense oligonucleotides (ASOs) like IONIS-FXIRX reduced FXI synthesis by >80% in phase II trials, demonstrating efficacy in knee arthroplasty and hemodialysis with minimal bleeding [4] [5]. Monoclonal antibodies (e.g., Abelacimab) showed significant VTE risk reduction in early trials but require intravenous/subcutaneous delivery [5] [9].
  • Small-Molecule Era: Research shifted toward oral, active-site inhibitors exploiting FXIa’s unique catalytic domain. Milvexian emerged as a pioneer macrocyclic inhibitor with nanomolar affinity (Ki = 0.11 nM) and oral bioavailability [6] [10]. Asundexian followed, featuring a pyridine P1 moiety and potent FXIa inhibition (IC₅₀ ~10 nM) [10].
  • FXIa-IN-7’s Emergence: Synthesized as part of structure-activity relationship (SAR) campaigns, FXIa-IN-7 represents a structurally distinct chemotype optimized for selectivity and binding kinetics. It incorporates a 2-phenyl-1H-imidazole-5-carboxamide P1 fragment—inspired by xanthine oxidase inhibitors—that forms hydrogen bonds with the oxyanion hole (Gly193, Asp194, Ser195) [10]. This design mitigates plasma kallikrein (PKal) off-target effects, a limitation of predecessors like asundexian and milvexian [10].

Table 3: Key Structural Features and Optimization of FXIa-IN-7

RegionChemical GroupFunctionSAR Insight
P12-Phenyl-1H-imidazole-5-carboxamideDeep S1 pocket binding, H-bonding to oxyanion hole residues (Gly193, Ser195)Isobutoxy → chloro substitution enhanced hydrophobic contact with Tyr608 [10]
P1'Phenylalanine derivativeS1' pocket occupancy (shallow, hydrophobic)Methyl carbamate improved metabolic stability vs. ethyl ester
P2'p-Aminobenzoic acidSolubility enhancement, S2' subsite interactionFree amine critical for H-bonding with Glu217

Despite setbacks (e.g., asundexian’s phase III OCEANIC-AF trial halt due to efficacy concerns), FXIa inhibitors remain promising for high-bleeding-risk populations where conventional anticoagulants are contraindicated [9] [10].

Properties

Product Name

FXIa-IN-7

IUPAC Name

1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1

InChI Key

GOERAAJVARXHDP-JWQCQUIFSA-N

SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.